Caveolin-1 is primarily expressed in adipocytes, endothelial cells, and fibroblasts. It belongs to the caveolin family of proteins, which includes caveolins 1, 2, and 3. Caveolin-1 is classified as a scaffolding protein due to its ability to interact with multiple signaling molecules, thereby influencing various cellular functions.
Caveolin-1 synthesis occurs at the endoplasmic reticulum and involves several key steps:
The synthesis of caveolin-1 can be influenced by various factors, including cellular stress and metabolic conditions. For instance, its expression can be upregulated in response to insulin signaling in adipocytes .
Caveolin-1 consists of 178 amino acids and features a unique structure characterized by:
Recent studies utilizing super-resolution microscopy techniques have revealed that caveolae are composed of approximately 140–150 caveolin-1 molecules . The precise arrangement within these structures is essential for their function as signaling platforms.
Caveolin-1 participates in several biochemical reactions:
The interactions of caveolin-1 with other proteins often involve conformational changes that affect downstream signaling pathways. For example, mutations in the scaffolding domain can disrupt these interactions and lead to altered cellular responses .
Caveolin-1 functions primarily by:
Studies have shown that caveolin-1 can inhibit nitric oxide production by interfering with eNOS activity through its scaffolding domain . This regulatory mechanism is vital for maintaining vascular homeostasis.
Caveolin-1 is a hydrophobic protein that integrates into lipid bilayers, contributing to membrane curvature necessary for caveolae formation. Its oligomeric state influences its functional properties.
Caveolin-1 exhibits several notable chemical properties:
Relevant analyses indicate that alterations in its expression or mutations can significantly impact cellular processes such as lipid metabolism and signal transduction .
Caveolin-1 has several important applications in scientific research:
Caveolin-1 (Cav1) is a monotopic membrane protein that integrates into the cytoplasmic leaflet of the plasma membrane without traversing the bilayer. Its molecular architecture enables membrane sculpting and oligomerization, critical for caveolae formation. Cryo-electron microscopy (cryo-EM) reveals that the functional Cav1 complex is an 11-mer disc (~140 Å diameter, ~34 Å height) with a flat membrane-embedded surface and a cytoplasmic-facing β-barrel hub [1]. This disc comprises five structural regions per protomer:
Table 1: Key Structural Domains of Caveolin-1
Domain | Residues | Function | Structural Features |
---|---|---|---|
Oligomerization Domain (OD) | 61–101 | Mediates protomer interactions and disc stability | Contains SM and SD; forms disc rim |
Signature Motif (SM) | 68–75 | Stabilizes inter-protomer contacts | Loop region with tight neighbor interactions |
Scaffolding Domain (SD) | 82–101 | Bends membranes; binds signaling proteins | α1 helix; peripheral disc localization |
Intramembrane Domain (IMD) | 102–134 | Membrane insertion and curvature generation | Hydrophobic helices (α2, α1, α3) |
Pin Motif (PM) | 49–60 | Locks protomer interactions | Overlays SM of adjacent protomer |
β-Barrel Hub | 170–176 | Cytoplasmic-facing structural scaffold | 11-stranded parallel β-barrel; hydrophilic exterior |
The IMD (residues 102–134) is essential for membrane insertion and curvature induction. This hydrophobic segment embeds into the cytoplasmic membrane leaflet via a wedging mechanism, displacing lipid headgroups and generating negative curvature [1] [3]. Mutations in the IMD disrupt caveolae biogenesis but not oligomerization, confirming its role in membrane remodeling rather than complex assembly [3]. The IMD’s hydrophobicity and length (~32 residues) are conserved across species, underscoring their role in membrane anchorage [1].
The CSD (residues 82–101) comprises helix α1 and adjacent loops, forming a hydrophobic groove that recognizes Caveolin-Binding Motifs (CBMs; consensus: ΦXΦXXXXΦ, where Φ is aromatic) in effector proteins (e.g., eNOS, Src kinase) [4] [5]. This domain is surface-exposed on the disc rim, enabling signaling regulation. Mutations like F92A/V94A within the essential "F92TVT95" segment impair CSD-effector interactions without disrupting oligomerization [4]. However, these mutations reduce the size and increase the elongation of non-caveolar scaffolds, suggesting CSD accessibility depends on Cav1 conformational dynamics [4] [6].
The N-terminus (residues 1–48) is disordered and houses phosphorylation sites (e.g., Tyr14), while the C-terminus (residues 135–178) includes palmitoylation sites (Cys133, Cys143, Cys156) and the SR. The SR creates a negatively charged cytoplasmic surface and positions palmitoyl groups toward the membrane for stable anchorage [1]. The extreme C-terminus (residues 170–178) forms the β-barrel hub, whose hydrophilic exterior and positively charged Lys176 cap facilitate solvent exposure [1].
Cav1 self-assembles into ~350 kDa 8S complexes (11-mer discs) early in the secretory pathway. These discs are the foundational units for caveolae, which require further assembly into 70S complexes and recruitment of cavins and lipids [1] [2].
Cholesterol stabilizes Cav1 oligomers by binding to the disc’s hydrophobic rim and IMD. The 8S complex associates with detergent-resistant membranes (DRMs), consistent with its localization to cholesterol-rich lipid rafts [2] [5]. Cholesterol depletion dissociates cavins and collapses caveolae but not non-caveolar scaffolds, indicating lipid specificity for higher-order assembly [6]. Palmitoylation at the C-terminus enhances membrane affinity and cholesterol recruitment, further stabilizing oligomers [1] [5].
Table 2: Caveolin-1 Oligomerization States
Oligomeric State | Size | Composition | Structure | Function |
---|---|---|---|---|
8S Complex | ~350 kDa | 11 Cav1 protomers | Flat disc with β-barrel hub | Membrane curvature initiation; ER exit |
70S Complex | >2 MDa | 8S complexes + cavins | Polyhedral cage | Mature caveolae formation |
Non-Caveolar Scaffolds | Variable | Cav1 ± cavins | Dolines (invaginations) or blobs | Mechanoprotection; signaling platforms |
The flat membrane-embedded surface of the 8S disc induces curvature via asymmetric scaffolding: the disc’s diameter (~14 nm) exceeds the bilayer’s spontaneous curvature, generating invagination. In mature caveolae, multiple discs arrange into a polyhedral lattice stabilized by cavin-1, which restricts disc flexibility and limits curvature to high-force buffering [1] [6]. Cav1 alone forms larger, dynamic invaginations ("dolines") that flatten under low-medium mechanical stress. Cavin-1 binding converts dolines into caveolae, constraining their size and enabling force-dependent flattening [6]. This dual system provides mechanoadaptation across force ranges:
Cav1 has two isoforms (Cav1α, Cav1β) differing by the N-terminal deletion in Cav1β. Both form homo-oligomers, but only Cav1α rescues caveolae in knockout cells [2].
Palmitoylation at Cys133, Cys143, and Cys156 anchors Cav1 to the membrane by enhancing hydrophobicity. These sites localize to the membrane-facing surface of the disc and are required for caveolae but not 8S complex formation [1] [3]. Non-palmitoylated Cav1 accumulates in the Golgi, confirming its role in trafficking [2].
Tyr14 phosphorylation in the disordered N-terminus regulates mechanotransduction and signaling. Phosphorylated Cav1 (pY14) adopts an "open" conformation, exposing the CSD to effectors like Src and focal adhesion kinases [4] [6]. This modification increases under mechanical stress (e.g., shear flow, hypo-osmosis) and correlates with enhanced CSD-dependent signaling in focal adhesions and membrane repair [4] [6].
Table 3: Post-Translational Modifications of Caveolin-1
Modification | Site(s) | Functional Consequence | Structural Impact |
---|---|---|---|
Palmitoylation | C133, C143, C156 | Stabilizes membrane association; required for caveolae formation | Anchors C-terminus to membrane; disc stability |
Phosphorylation | Y14 (also S80, Y128) | Regulates CSD accessibility; promotes signaling and mechanotransduction | "Open" conformation exposing CSD |
Ubiquitination | K38, K40, etc. | Targets non-caveolar Cav1 for degradation; enhanced in PTRF-null cells | Destabilizes oligomers |
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